1,10-Decanediamine, N,N'-dimethyl- 1,10-Decanediamine, N,N'-dimethyl-
Brand Name: Vulcanchem
CAS No.: 88682-11-5
VCID: VC8006020
InChI: InChI=1S/C12H28N2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h13-14H,3-12H2,1-2H3
SMILES: CNCCCCCCCCCCNC
Molecular Formula: C12H28N2
Molecular Weight: 200.36 g/mol

1,10-Decanediamine, N,N'-dimethyl-

CAS No.: 88682-11-5

Cat. No.: VC8006020

Molecular Formula: C12H28N2

Molecular Weight: 200.36 g/mol

* For research use only. Not for human or veterinary use.

1,10-Decanediamine, N,N'-dimethyl- - 88682-11-5

Specification

CAS No. 88682-11-5
Molecular Formula C12H28N2
Molecular Weight 200.36 g/mol
IUPAC Name N,N'-dimethyldecane-1,10-diamine
Standard InChI InChI=1S/C12H28N2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h13-14H,3-12H2,1-2H3
Standard InChI Key CUPURULQCIFHFX-UHFFFAOYSA-N
SMILES CNCCCCCCCCCCNC
Canonical SMILES CNCCCCCCCCCCNC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Attributes

1,10-Decanediamine, N,N'-dimethyl- belongs to the family of alkylamines, featuring a linear decane backbone with methylated amine groups at both termini. Its molecular formula is C₁₂H₂₈N₂, with a molecular weight of 200.364 g/mol . The compound’s structure is defined by the IUPAC name N,N'-dimethyldecane-1,10-diamine, and it is alternatively referred to as 1,10-bis(methylamino)decane or N,N'-dimethyl-1,10-decanediamine .

Key structural parameters include:

  • Exact Mass: 200.225 g/mol

  • Polar Surface Area (PSA): 24.06 Ų

  • LogP (Octanol-Water Partition Coefficient): 3.327

These properties underscore its moderate hydrophobicity and potential for interfacial activity, making it suitable for surfactant applications.

Synthetic Precursors and Derivatives

The compound serves as a precursor for advanced derivatives, such as N,N'-dilactosyl-1,10-decanediamine, a sugar-based surfactant synthesized via one-pot reactions involving lactose and decanediamine . Such derivatives highlight its versatility in generating environmentally friendly surfactants with enhanced biocompatibility.

Synthesis and Manufacturing Processes

Historical Synthesis Methods

Early synthetic routes for N,N'-dimethyl-1,10-decanediamine were documented in patents from the mid-20th century. For instance, DuPont’s 1941 patent (US2334782) described the alkylation of primary amines with methyl halides, a method later refined by Devinsky et al. in 1980 using reductive amination of decanediamine with formaldehyde under controlled conditions :

Decanediamine+2CH3XN,N’-Dimethyl-1,10-decanediamine+2HX(X = Cl, Br)[1]\text{Decanediamine} + 2\text{CH}_3\text{X} \rightarrow \text{N,N'-Dimethyl-1,10-decanediamine} + 2\text{HX} \quad \text{(X = Cl, Br)} \quad[1]

This approach achieved moderate yields but required stringent control over stoichiometry and reaction time to avoid over-alkylation.

Modern One-Pot Synthesis

A significant advancement was reported in a 2012 Chinese patent (CN102993245A), which detailed a one-pot method for synthesizing analogous sugar-conjugated diamines. While focused on N,N'-dilactosyl-1,10-decanediamine, the protocol offers insights into optimizing reaction conditions for methylated diamines :

ParameterOptimal Range
Molar Ratio (Lactose:Diamine)2.0–2.5:1
Solvent (Alcohol:Water)50–75:100 (v/v)
Reaction Temperature45–60°C
Reaction Time1–2 hours

Although this method targets lactosyl derivatives, its principles—such as using alcohol-water mixed solvents and stepwise temperature control—are transferable to methylated diamine synthesis, potentially improving yield and purity .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data on melting and boiling points remain sparse, the compound’s logP value (3.327) suggests preferential solubility in organic solvents like ethanol, ether, and acetone . Its bifunctional nature enables participation in polymerization reactions, forming long-chain polyamides analogous to PA10.10 and PA10.12, which are valued for their thermal stability and mechanical strength .

Spectroscopic Identification

Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide critical fingerprints for structural validation. For example, the IR spectrum of N,N'-dilactosyl-1,10-decanediamine—a related compound—shows characteristic peaks for O-H (3200–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds . Similarly, ¹H-NMR of the methylated diamine would reveal resonances for:

  • Methylene protons (δ 1.35–1.45 ppm)

  • N-CH₃ groups (δ 2.9–3.0 ppm)

Industrial and Research Applications

Surfactant Technology

The compound’s amphiphilic structure makes it a candidate for gemini surfactants, which feature two hydrophilic headgroups and two hydrophobic tails. Such surfactants exhibit superior surface activity compared to monomeric analogs, enabling applications in detergents, emulsifiers, and drug delivery systems .

Polymer Chemistry

As a monomer, N,N'-dimethyl-1,10-decanediamine contributes to the synthesis of long-chain polyamides (e.g., PA10.10), which are prized in automotive and aerospace industries for their high melting points and resistance to chemical degradation .

Biomedical Applications

Derivatives like N,N'-dilactosyl-1,10-decanediamine are explored as non-toxic drug carriers, leveraging their biocompatibility and ability to encapsulate hydrophobic therapeutic agents .

Hazard CategoryGHS Classification
Acute Toxicity (Oral)Category 4 (H302)
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory IrritationCategory 3 (H335)

Future Directions and Research Gaps

Despite its utility, several areas warrant further investigation:

  • Thermodynamic Data: Precise measurements of melting/boiling points and phase behavior.

  • Ecotoxicology: Long-term environmental impact assessments, particularly for surfactant derivatives.

  • Scalable Synthesis: Development of cost-effective, high-yield production methods to meet industrial demand.

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